4-Methyl-N-(2-(4-methylphenyl)-1-(((2-phenylethyl)amino)carbonyl)vinyl)benzamide
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Overview
Description
4-Methyl-N-(2-(4-methylphenyl)-1-(((2-phenylethyl)amino)carbonyl)vinyl)benzamide is a complex organic compound with a molecular formula of C26H26N2O2. This compound is known for its unique structure, which includes multiple aromatic rings and functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-(4-methylphenyl)-1-(((2-phenylethyl)amino)carbonyl)vinyl)benzamide typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Amidation: The α,β-unsaturated ketone is then reacted with an amine to form the corresponding amide.
Functional Group Interconversion: Various functional groups are introduced or modified to achieve the final structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-(2-(4-methylphenyl)-1-(((2-phenylethyl)amino)carbonyl)vinyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methyl-N-(2-(4-methylphenyl)-1-(((2-phenylethyl)amino)carbonyl)vinyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Methyl-N-(2-(4-methylphenyl)-1-(((2-phenylethyl)amino)carbonyl)vinyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(2-(4-methylphenyl)-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
- 4-Methyl-N-(2-phenyl-1-(((3-pyridinylmethyl)amino)carbonyl)vinyl)benzamide
- 4-Methyl-N-(1-(((4-pyridinylmethyl)amino)carbonyl)-2-(2-thienyl)vinyl)benzamide
Uniqueness
4-Methyl-N-(2-(4-methylphenyl)-1-(((2-phenylethyl)amino)carbonyl)vinyl)benzamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties
Properties
CAS No. |
307953-50-0 |
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Molecular Formula |
C26H26N2O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
4-methyl-N-[(E)-1-(4-methylphenyl)-3-oxo-3-(2-phenylethylamino)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C26H26N2O2/c1-19-8-12-22(13-9-19)18-24(28-25(29)23-14-10-20(2)11-15-23)26(30)27-17-16-21-6-4-3-5-7-21/h3-15,18H,16-17H2,1-2H3,(H,27,30)(H,28,29)/b24-18+ |
InChI Key |
RZPPZEDHHUSBEX-HKOYGPOVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C(\C(=O)NCCC2=CC=CC=C2)/NC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=C(C(=O)NCCC2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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